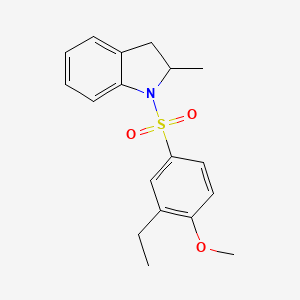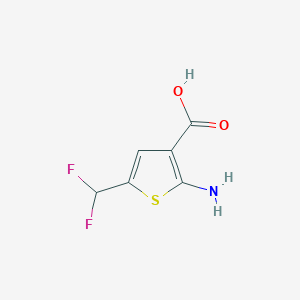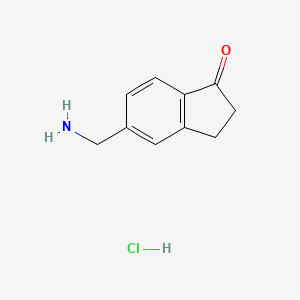
1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone” has a molecular formula of C18H22N2O5S, an average mass of 378.443 Da, and a monoisotopic mass of 378.124939 Da .
Molecular Structure Analysis
The compound “{4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone” has a molecular formula of C18H22N2O5S . Another related compound, “(3E)-4-(3-ethyl-4-methoxyphenyl)but-3-ene-1-sulfonyl chloride”, contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfone .Physical and Chemical Properties Analysis
The compound “{4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone” has a molecular formula of C18H22N2O5S, an average mass of 378.443 Da, and a monoisotopic mass of 378.124939 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Indolocarbazoles
The synthesis of indolocarbazoles, a class of compounds with significant biological activity, utilizes derivatives similar to "1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline." For instance, N-[(4-Methoxyphenyl)sulfonyl]-3-ethyl-2-formylindole is employed in synthesizing hexahydroindolocarbazole, which upon dehydrogenation yields aromatic indolocarbazoles. This methodology is pivotal in constructing complex molecular architectures found in natural products and pharmaceuticals (Magnus, Exon, & Sear, 1983).
Antimicrobial Studies
Derivatives of "this compound" have been explored for their antimicrobial properties. Novel compounds synthesized from this chemical scaffold were tested against various bacterial and fungal strains, showing promising antibacterial activity. This demonstrates the compound's potential as a backbone for developing new antimicrobial agents (Patil et al., 2010).
Anticancer Activity
The chemical framework of "this compound" is instrumental in synthesizing compounds with potent anticancer activities. For example, chalcone analogues with sulfonyl groups synthesized from related structures have shown significant in vitro anticancer activities against various cancer cell lines. These compounds induce apoptotic cell death and cell cycle arrest, highlighting the compound's utility in cancer research (Muškinja et al., 2019).
Herbicidal Activities
In the quest for novel herbicides, the structural motif of "this compound" has been incorporated into triazolinone derivatives, showcasing the compound's application in agricultural chemistry. These derivatives, particularly those incorporating cyclic imide and phenylurea pharmacophores, displayed enhanced herbicidal activities, suggesting the potential of this scaffold in developing new herbicides (Luo et al., 2008).
Eigenschaften
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-4-14-12-16(9-10-18(14)22-3)23(20,21)19-13(2)11-15-7-5-6-8-17(15)19/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPCDCIFHVPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2771312.png)


![5-chloro-2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2771315.png)
![7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B2771317.png)
![2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2771318.png)
![N-(2-methoxyethyl)-4-{[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2771320.png)

![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)

